molecular formula C26H27FN4O3 B2538068 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-13-4

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2538068
CAS No.: 1111158-13-4
M. Wt: 462.525
InChI Key: RIUFITOUXCOGCO-UHFFFAOYSA-N
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Description

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds has been reported, emphasizing the potential for antimicrobial and antiviral applications. For instance, Vaksler et al. (2023) proposed the synthesis of a similar compound with potential antimicrobial and antiviral properties. The study detailed the molecular and crystal structures, providing insights into the biological activity through molecular docking Vaksler et al., 2023.

Biological Applications

Antimicrobial and Antitumor Activity

Research into derivatives of fluoroquinolone compounds, including structures similar to the queried compound, has shown promising antimicrobial and antitumor activities. A study by Guoqianga (2012) highlighted the synthesis and anticancer activities of fluoroquinolone C3-isostere derivatives, demonstrating significant potential against Hep-3B cancer cell lines Guoqianga, 2012.

Synthesis and Evaluation of Derivatives

The creation and evaluation of various derivatives have been a focus, with studies exploring their antimicrobial effectiveness. For example, Singhai et al. (2019) synthesized and characterized substituted 1,3,4-oxadiazole derivatives, assessing their antibacterial activity against Gram-positive and Gram-negative organisms. This study underscores the versatility of such compounds in generating effective antibacterial agents Singhai et al., 2019.

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-3-30-16-19(26-28-25(29-34-26)17-10-6-7-11-23(17)33-4-2)24(32)18-14-20(27)22(15-21(18)30)31-12-8-5-9-13-31/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFITOUXCOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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